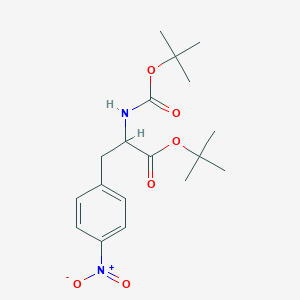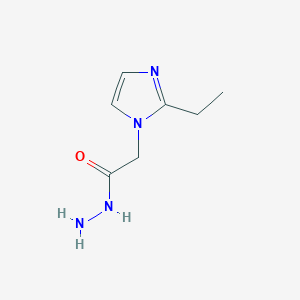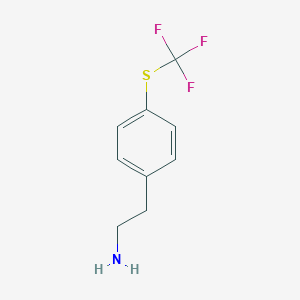![molecular formula C13H11BrClN3O2 B8577387 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide](/img/structure/B8577387.png)
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide
Vue d'ensemble
Description
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is a complex organic compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a methoxy group attached to the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chloro-5-bromopyridine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amidation: The resulting amine is then reacted with N-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-bromo-pyridine: A precursor in the synthesis of the target compound.
N-methoxybenzamide: Another related compound with similar structural features.
Uniqueness
2-[(5-bromo-2-chloro-4-pyridinyl)amino]-N-methoxyBenzamide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C13H11BrClN3O2 |
|---|---|
Poids moléculaire |
356.60 g/mol |
Nom IUPAC |
2-[(5-bromo-2-chloropyridin-4-yl)amino]-N-methoxybenzamide |
InChI |
InChI=1S/C13H11BrClN3O2/c1-20-18-13(19)8-4-2-3-5-10(8)17-11-6-12(15)16-7-9(11)14/h2-7H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
HETVQPDIPSLTHA-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Br)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(Quinolin-3-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8577345.png)




![Methyl ((S)-2-((2S,4S)-2-(5-(5'-chloro-4'-(6-((R)-2-methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate](/img/structure/B8577395.png)

![1-[5-(Trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8577403.png)


